N-benzyl-2-fluoro-5-nitrobenzamide
Overview
Description
N-benzyl-2-fluoro-5-nitrobenzamide is an organic compound characterized by its benzamide structure with a fluorine and nitro group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluoro-5-nitrobenzoic acid and benzylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using recrystallization techniques to achieve the desired purity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially on the benzyl group, using nucleophiles like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous ether.
Substitution: Halides, alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, nitroso compounds.
Reduction: Amines, alcohols.
Substitution: Alkylated benzyl derivatives.
Scientific Research Applications
Chemistry: N-benzyl-2-fluoro-5-nitrobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug design and development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-benzyl-2-fluoro-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro group can participate in redox reactions, while the fluorine atom can influence the compound's binding affinity to biological targets.
Comparison with Similar Compounds
2-Fluoro-5-nitrobenzamide: Lacks the benzyl group.
N-benzyl-2-fluoro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of amide.
N-benzyl-2-fluoro-5-nitroaniline: Contains an amino group instead of the amide group.
Uniqueness: N-benzyl-2-fluoro-5-nitrobenzamide stands out due to its combination of fluorine and nitro groups on the benzene ring, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
N-benzyl-2-fluoro-5-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGUKTYUKQCOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266836 | |
Record name | 2-Fluoro-5-nitro-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136146-84-4 | |
Record name | 2-Fluoro-5-nitro-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136146-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-nitro-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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